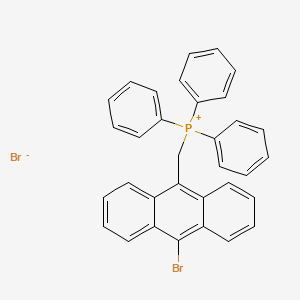
Mdm2-IN-24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mdm2-IN-24 is a small molecule inhibitor designed to target the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. MDM2 is a negative regulator of p53, facilitating its ubiquitination and subsequent degradation. By inhibiting this interaction, this compound aims to reactivate p53, thereby restoring its tumor-suppressive functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mdm2-IN-24 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the Core Structure: This often involves the use of cyclization reactions to form the core heterocyclic structure.
Functional Group Modifications: Introduction of various functional groups to enhance binding affinity and specificity. This can involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
Mdm2-IN-24 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
Mdm2-IN-24 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of the MDM2-p53 interaction in tumorigenesis and to develop potential cancer therapies.
Drug Development: Serves as a lead compound for the development of new MDM2 inhibitors with improved efficacy and safety profiles.
Biological Studies: Helps in understanding the molecular mechanisms of p53 regulation and its impact on cell cycle and apoptosis.
Mécanisme D'action
Mdm2-IN-24 exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the ubiquitination and degradation of p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in tumor cells. The molecular targets involved include the transactivation domain of p53 and the E3 ubiquitin ligase activity of MDM2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nutlin-3a: Another MDM2 inhibitor that disrupts the MDM2-p53 interaction.
MI-773: A potent inhibitor with a similar mechanism of action but different chemical structure.
RG7112: A clinical-stage MDM2 inhibitor with demonstrated efficacy in preclinical models.
Uniqueness
Mdm2-IN-24 is unique in its specific binding affinity and stability, which may offer advantages in terms of efficacy and safety compared to other MDM2 inhibitors. Its chemical structure allows for more efficient inhibition of the MDM2-p53 interaction, potentially leading to better therapeutic outcomes .
Propriétés
Formule moléculaire |
C33H25Br2P |
|---|---|
Poids moléculaire |
612.3 g/mol |
Nom IUPAC |
(10-bromoanthracen-9-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C33H25BrP.BrH/c34-33-30-22-12-10-20-28(30)32(29-21-11-13-23-31(29)33)24-35(25-14-4-1-5-15-25,26-16-6-2-7-17-26)27-18-8-3-9-19-27;/h1-23H,24H2;1H/q+1;/p-1 |
Clé InChI |
JJODPBGDXVKJBZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


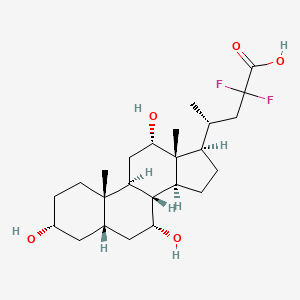
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
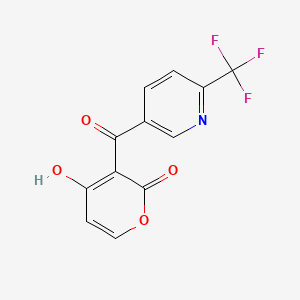
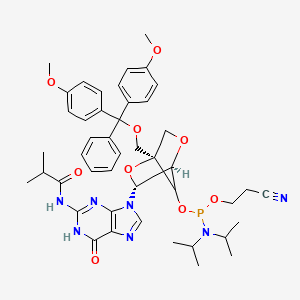
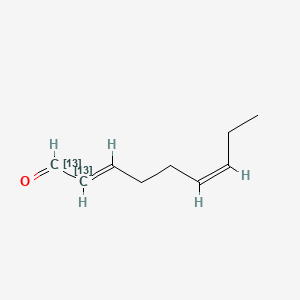
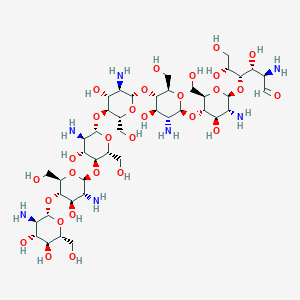
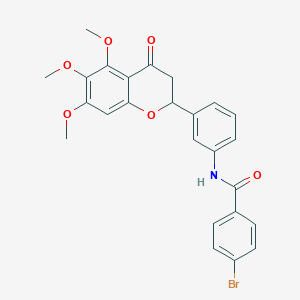
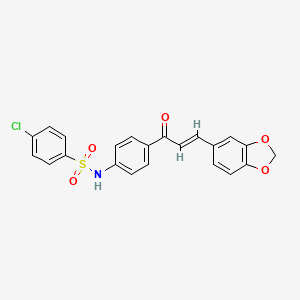
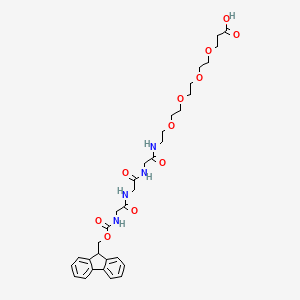
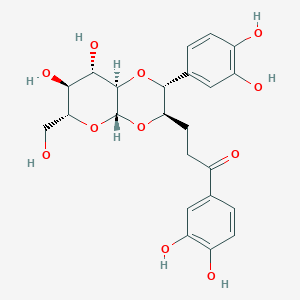
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
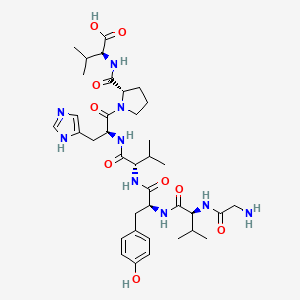
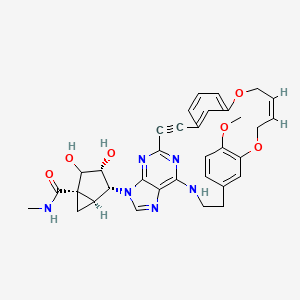
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)
